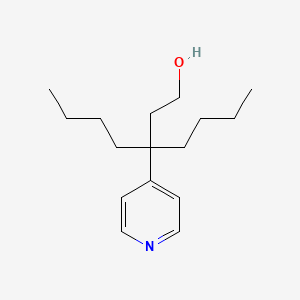

![molecular formula C19H14N4O6S2 B2411512 N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 314246-32-7](/img/structure/B2411512.png)

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

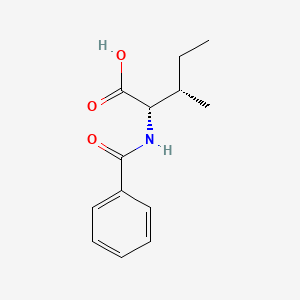

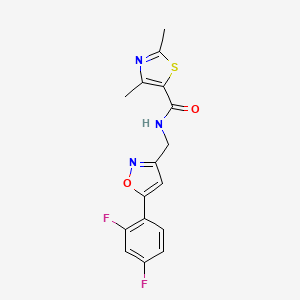

“N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide” is a sulfonamide compound . It has a 4-acetamidophenyl group attached to the sulfur atom and a 1,2-oxazol-3-yl group attached to the nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds involves the addition of sulfuric acid cooled to 0°C, 2-methyl-5-phenyloxazole, and a 57% solution of nitric acid . The mixture is then kept at 25°C for 5 hours .Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a 1,2-oxazole ring, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

- A study by Güzel-Akdemir et al. (2020) detailed the synthesis of a series of compounds including those with a 5-sulfamoyl-1H-indole structure, which showed promising antibacterial activity. The structure of these compounds was confirmed using various methods like UV, IR, and NMR, and they displayed significant antibacterial properties against certain bacteria, highlighting their potential use in antimicrobial applications [Güzel-Akdemir, Ö., Trawally, M., Özbek-Babuç, M., Özbek-Çelik, B., Ermut, G., & Özdemir, H. (2020). Monatshefte für Chemie - Chemical Monthly. https://consensus.app/papers/synthesis-activity-derivatives-5sulfamoyl1hindole-güzelakdemir/4c7040e58405549d80e1cab68151b02f/?utm_source=chatgpt].

Anti-tubercular Activity

- Dighe et al. (2012) synthesized a series of compounds with N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide structures and evaluated their anti-tubercular activity. They found significant anti-tubercular properties against the Mycobacterium tuberculosis strain, indicating their potential use in treating tuberculosis [Dighe, P., Mahajan, V., Maste, M., & Bhat, A. (2012). Asian Journal of Research in Chemistry. https://consensus.app/papers/synthesis-evaluation-novel-dighe/c8d3df9bee075c56ae10235bbb466c49/?utm_source=chatgpt].

Antimicrobial Activity and Docking Study

- Hussein (2018) conducted a study on novel hybrids of sulfonamide carbamates, demonstrating their synthesis and evaluating their antimicrobial activities. They performed molecular docking studies and found that certain compounds exhibited the best activity against tested bacteria. This research suggests potential applications in developing new antimicrobial agents [Hussein, M. F. (2018). Mediterranean Journal of Chemistry. https://consensus.app/papers/hybrids-synthesis-vitro-activity-docking-study-hussein/306d3431b23f5586a8d10b76dbb6cc26/?utm_source=chatgpt].

In Vitro and In Silico Antidiabetic Potential

- Thakal et al. (2020) synthesized N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives and evaluated them for their in vitro antidiabetic potential. They found potent inhibitors for α-glucosidase and α-amylase enzymes, indicating their potential use in diabetes treatment [Thakal, S., Singh, A., & Singh, V. (2020). Journal of Biomolecular Structure and Dynamics. https://consensus.app/papers/vitro-silico-evaluation-nalkylaryl2chloro4nitro5-thakal/e2f67b03c73457c8b92295e18eed80f8/?utm_source=chatgpt].

Wirkmechanismus

Target of Action

The primary targets of the compound “N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide” are currently under investigation . The compound is being studied in clinical trials, and its specific targets are yet to be fully annotated .

Mode of Action

It is believed to interact with its targets, leading to changes at the molecular level that could potentially influence cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound are currently under investigation . Understanding these pathways and their downstream effects is crucial for elucidating the compound’s mechanism of action .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

The molecular and cellular effects of the compound’s action are currently under investigation . These effects are likely to be diverse, given the complexity of biological systems and the potential for the compound to interact with multiple targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include the local coordination environment of the compound, which can affect its interaction with targets and its overall catalytic activity

Eigenschaften

IUPAC Name |

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O6S2/c1-11-8-18(21-29-11)22-31(27,28)15-5-2-13(3-6-15)20-19(24)17-10-12-9-14(23(25)26)4-7-16(12)30-17/h2-10H,1H3,(H,20,24)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNQANURKRPVAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2411430.png)

![2-benzyl-1-pentyl-1H-benzo[d]imidazole](/img/structure/B2411431.png)

![4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411432.png)

![6-amino-5-[(dimethylamino)methyl]-1-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411433.png)